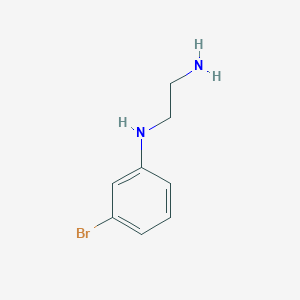
N-(2-aminoethyl)-3-bromoaniline
概要
説明
“N-(2-aminoethyl)-3-bromoaniline” likely refers to a compound that contains an aniline group (a benzene ring attached to an amine), a bromine atom, and an additional amine group attached through an ethyl chain .
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-3-bromoaniline” would likely include a benzene ring (from the aniline group), a bromine atom, and an amine group attached through an ethyl chain .Chemical Reactions Analysis
Amines, such as those in “N-(2-aminoethyl)-3-bromoaniline”, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-aminoethyl)-3-bromoaniline” would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .科学的研究の応用
Synthetic Chemistry and Catalysis
Compounds structurally related to N-(2-aminoethyl)-3-bromoaniline have been studied for their roles in forming complexes with metal carboxylates, which are active catalysts for polymerization reactions. For instance, benzimidazolylmethylamine ZnII and CuII carboxylate complexes have shown promise in the polymerization of ε-caprolactone, indicating potential applications in materials science and polymer chemistry (Attandoh et al., 2014).
Pharmacological Research
Derivatives of bromoanilines, closely related to the query compound, have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs) and antiangiogenic agents. This includes the study of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, showcasing the potential of such compounds in developing new therapeutics for cancer treatment by inhibiting critical pathways involved in tumor growth and metastasis (Gangjee et al., 2010).
Material Science
In material science, the electrochemical oxidation of bromoanilines, including studies on 4-bromoaniline and its derivatives, has been explored to understand their electrochemical behavior in solutions. Such studies contribute to the development of new materials and electrochemical processes, which could include applications in organic electronics or as precursors for conductive polymers (Kádár et al., 2001).
Photochromic and Thermochromic Materials
Research into halogen-bond effects on the thermo- and photochromic behavior of anil-based molecular co-crystals reveals the potential for creating responsive materials. These materials could find applications in smart coatings, sensors, and display technologies (Carletta et al., 2017).
Synthetic Methodologies
The regioselective bromination of aromatic amines, including processes involving bromoanilines, highlights advancements in synthetic methodologies that enhance the efficiency and selectivity of chemical syntheses. Such methodologies are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials (Smith et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-(3-bromophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWASBZNKFJVMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651250 | |
| Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-bromoaniline | |
CAS RN |
14088-81-4 | |
| Record name | N1-(3-Bromophenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-(3-Bromophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

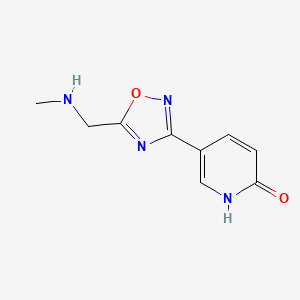

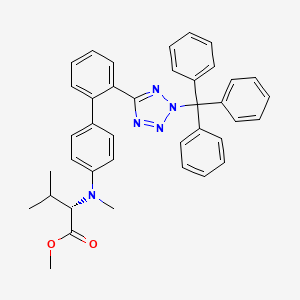
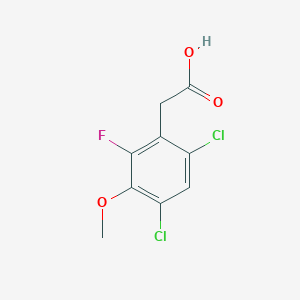
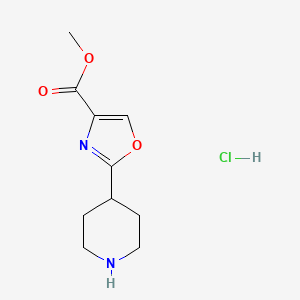
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
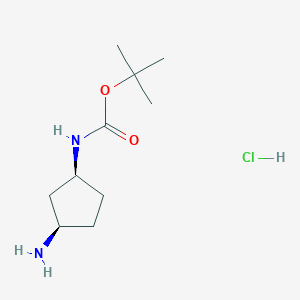
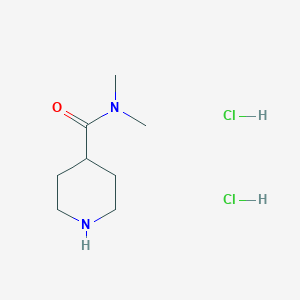
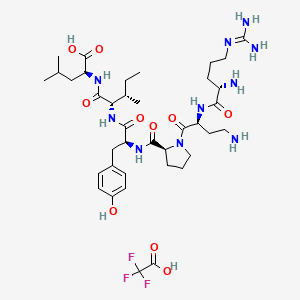
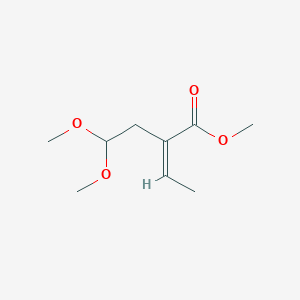
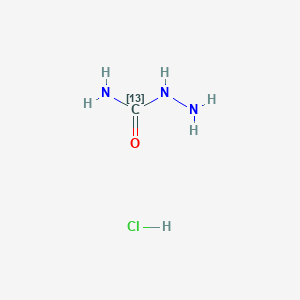
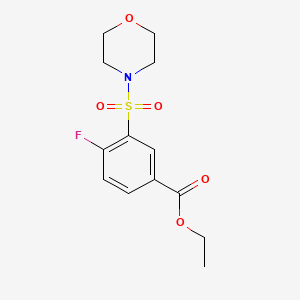
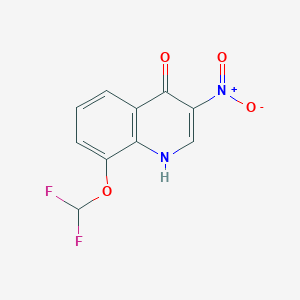
![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)